1-(3,4-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 3-position
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of chalcones with hydrazine hydrate. For instance, a solvent-free one-pot cyclization and acetylation of chalcones can be employed, where substituted chalcones react with hydrazine hydrate and acetic anhydride in the presence of a catalyst such as fly-ash: PTS under microwave irradiation . This method yields the desired pyrazole derivatives with good efficiency.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents on the phenyl ring.
Amidation: The carboxylic acid group can react with amines to form amides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: Pyrazole derivatives, including this compound, have shown antimicrobial and antioxidant activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary based on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
1-Phenyl-1H-pyrazole-3-carboxylic acid: Lacks the dimethyl substitution on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid: Contains chlorine substituents instead of methyl groups, leading to different electronic and steric effects.
1-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid: The carboxylic acid group is positioned differently on the pyrazole ring, which can influence its reactivity and interactions.
These comparisons help in understanding the structure-activity relationships and the unique properties of this compound.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-11(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChI Key |
FCAGQGOYDACHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC(=N2)C(=O)O)C |
Origin of Product |
United States |
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